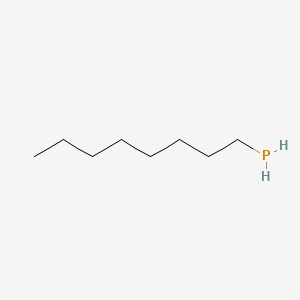

Octylphosphine

Description

Significance in Organophosphorus Chemistry Research

The significance of Tri-n-octylphosphine in contemporary research stems from its multifaceted roles, primarily in the synthesis of nanomaterials. cymitquimica.comchemicalbook.com It is a cornerstone reagent in the production of high-quality semiconductor nanocrystals, also known as quantum dots (QDs). syensqo.comnih.gov In these syntheses, TOP often serves multiple functions simultaneously. As a high-boiling solvent, it provides the necessary thermal environment for precursor decomposition and crystal growth. mdpi.comsyensqo.com

Furthermore, TOP acts as a critical surface-passivating ligand. syensqo.com By coordinating to the surface of nascent nanocrystals, it prevents uncontrolled growth and aggregation, ensuring the formation of monodisperse particles with well-defined sizes and shapes. chemicalbook.comresearchgate.net This stabilizing function is essential for tuning the unique optical and electronic properties of quantum dots. mdpi.com The compound is also a key reactant for preparing chalcogenide precursors; for instance, it reacts with elemental selenium or sulfur to form trioctylphosphine (B1581425) selenide (B1212193) (TOPSe) or trithis compound sulfide (B99878) (TOPS), which are then used as selenium or sulfur sources in QD synthesis. wikipedia.orgsyensqo.com

Beyond quantum dots, research has demonstrated TOP's utility as a phosphorus source for the low-temperature conversion of various metals into metal phosphides. acs.orgmdpi.com This method is highly versatile, allowing for the transformation of metal nanocrystals, bulk powders, foils, and thin films into their corresponding phosphides, which have applications in catalysis and energy storage. acs.org The ability of TOP to act as a solvent, stabilizer, and reactant makes it a uniquely versatile tool in the synthesis of advanced inorganic materials. chemicalbook.com

| Role | Function | Application Example | References |

|---|---|---|---|

| Solvent | Provides a high-temperature medium for nanocrystal synthesis. | Synthesis of Cadmium Selenide (CdSe) quantum dots. | mdpi.comsyensqo.com |

| Stabilizing Ligand | Binds to the nanocrystal surface to control growth, prevent aggregation, and ensure colloidal stability. | Production of monodisperse copper-based and CdS nanocrystals. | chemicalbook.comresearchgate.net |

| Reactant/Precursor | Acts as a phosphorus source or a carrier for other elements (e.g., selenium). | Formation of TOPSe for CdSe synthesis; conversion of nickel to nickel phosphide (B1233454). | wikipedia.orgchemicalbook.comsyensqo.comacs.org |

| Coating Agent | Assists in the coating of shells onto core nanocrystals. | Coating Zinc Sulfide (ZnS) shells on CdSe quantum dot cores. | chemicalbook.com |

Overview of Academic Research Trajectories for Tri-n-Octylphosphine

Academic research involving Tri-n-octylphosphine (TOP) has predominantly focused on its application in materials chemistry, charting a trajectory from fundamental synthetic methodology to the refined control of nanoparticle properties. A major research avenue has been its central role in the "hot-injection" synthesis of colloidal quantum dots. acs.orgillinois.edutaylorandfrancis.com This technique relies on the rapid injection of precursors into a hot coordinating solvent—often TOP or its oxide—to induce discrete nucleation followed by controlled growth. researchgate.nettaylorandfrancis.com Studies have extensively investigated how TOP, as both a solvent and a capping ligand, influences the kinetics of nucleation and growth, thereby determining the final size, shape, and quality of the nanocrystals. nih.govresearchgate.net

A significant branch of this research explores the chemistry of TOP-derived precursors. The formation of trithis compound selenide (TOPSe) from TOP and selenium is a critical step in many syntheses, and researchers have studied this reaction to better control the reactivity of the selenium source. nih.gov Intriguingly, studies have revealed that pure TOPSe can be surprisingly unreactive and that trace impurities, such as secondary phosphines, may be responsible for initiating nanocrystal nucleation, leading to deeper investigations into reaction mechanisms.

Another critical research trajectory has focused on the role of Tri-n-octylphosphine oxide (TOPO), the oxidized form of TOP, which is often used as the solvent in nanocrystal synthesis. nih.govnih.govchemimpex.com Academic inquiry revealed that the purity of commercial TOPO batches significantly impacts the reproducibility of syntheses. nih.govnih.govacs.org This led to the identification of various phosphorus-containing impurities within TOPO, such as di-n-octylphosphinic acid (DOPA), which were found to be beneficial or even essential for the growth of high-quality, anisotropic nanostructures like quantum wires. nih.govnih.govacs.org This line of research has underscored the subtle but powerful influence that seemingly minor components can have on nanomaterial synthesis.

More recently, a distinct research trajectory has emerged focusing on TOP as a phosphorus source for creating metal phosphides. acs.orgmdpi.comacs.org This work has established a general and robust strategy for converting a wide range of transition metals and post-transition metals into metal phosphides at relatively low temperatures. acs.org Research in this area explores the synthesis of materials like nickel phosphide, manganese phosphide, and cobalt phosphide nanorods, which are of interest for their magnetic and catalytic properties. mdpi.comacs.orgnih.gov

| Research Area | Key Findings | Significance | References |

|---|---|---|---|

| Quantum Dot Synthesis | TOP functions as a high-boiling solvent and passivating ligand, enabling control over nanocrystal size and monodispersity via the hot-injection method. | Fundamental to producing high-quality quantum dots for displays, bio-imaging, and solar cells. | syensqo.comresearchgate.netacs.orgillinois.edu |

| Precursor Chemistry | Pure tertiary phosphine (B1218219) selenides (like TOPSe) can be unreactive; secondary phosphine impurities are often the true initiators of nucleation. | Improved understanding of reaction mechanisms, leading to more rational and reproducible synthetic designs. | |

| Role of TOPO Impurities | Impurities in Tri-n-octylphosphine oxide (TOPO), such as di-n-octylphosphinic acid (DOPA), are not contaminants but crucial additives that control nanocrystal morphology. | Explains synthetic irreproducibility and provides a method to control the growth of complex nanostructures like quantum wires. | nih.govnih.govacs.orgresearchgate.net |

| Metal Phosphide Formation | TOP serves as an effective phosphorus source to convert bulk metals and metal nanocrystals into metal phosphides at moderate temperatures. | Provides a versatile and general route to a wide range of metal phosphide materials for catalysis and electronics. | acs.orgmdpi.comacs.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

3095-90-7 |

|---|---|

Molecular Formula |

C8H19P |

Molecular Weight |

146.21 g/mol |

IUPAC Name |

octylphosphane |

InChI |

InChI=1S/C8H19P/c1-2-3-4-5-6-7-8-9/h2-9H2,1H3 |

InChI Key |

SWMBQMGPRYJSCI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCP |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Advanced Synthetic Routes to Octylphosphine and Related Organophosphorus Compounds

The field of organophosphorus chemistry is continually expanding, with ongoing research into novel methodologies for creating P-C, P-O, and P-N bonds. longdom.orgrsc.org These compounds are valuable for their diverse physical and biological properties. longdom.org Modern synthetic strategies aim to be cost-effective, environmentally conscious, and simple to operate, while also providing high stereoselectivity and being viable for industrial-scale production. longdom.org

Historically, the synthesis of many organophosphorus compounds has relied on halogenated phosphorus precursors like phosphorus trichloride (PCl₃) and phosphoryl chloride (POCl₃). rsc.org These are typically derived from white phosphorus, a finite resource. rsc.org However, the high toxicity and hazardous nature of these intermediates present significant challenges. rsc.org

A common route to producing trialkylphosphine oxides, such as trithis compound (B1581425) oxide (TOPO), involves the Grignard reaction. In one method, an octylmagnesium halide is prepared by reacting octyl chloride with magnesium. This Grignard reagent is then reacted with phosphorus oxychloride (POCl₃). The resulting mixture is hydrolyzed to yield the final trithis compound oxide product. prepchem.com Another approach involves the addition of sodium hypophosphite to octene, followed by reduction with trichlorosilane and subsequent alcoholysis to produce trithis compound oxide with a yield of over 90%. google.comgoogle.com

Recent advancements focus on greener and more direct synthetic pathways. Radical processes, for instance, offer alternative methods for forming phosphorus-sulfur bonds in related organophosphorus compounds. researchgate.net These methods can be promoted by oxidants, catalyzed by copper, or induced by light, and often start from less hazardous phosphorus sources. researchgate.net While not directly synthesizing this compound, these advanced routes are part of a broader effort to create safer and more sustainable processes for the entire class of organophosphorus compounds. rsc.orgresearchgate.net

Utilization of Tri-n-Octylphosphine as a Phosphorus Source in Nanomaterial Synthesis

Tri-n-octylphosphine (TOP) is a highly versatile reagent in the synthesis of nanomaterials, functioning simultaneously as a phosphorus source, a high-boiling point solvent, and a stabilizing agent or surface ligand. chemicalbook.comacs.org Its role is particularly crucial in the production of metal phosphide (B1233454) and semiconductor nanocrystals, where it offers a safer and more manageable alternative to highly toxic precursors like phosphine (B1218219) (PH₃) gas. tandfonline.comchemrxiv.org

The phosphorus atoms in TOP provide excellent stabilization for growing nanoparticles, leading to monodispersed particles. chemicalbook.com In the synthesis of cadmium sulfide (B99878) (CdS) nanorods, for example, TOP can act as both the solvent and the stabilizer, eliminating the need for additional reagents and simplifying the process for potential large-scale preparation. chemicalbook.com Similarly, it is used in the synthesis of cadmium selenide (B1212193) (CdSe) nanocrystals, where it serves as the solvent for the selenium precursor. chemicalbook.comcanada.ca The pyrolysis of organometallic reagents in a hot coordinating solvent like TOP allows for discrete nucleation and controlled growth of nanocrystals. researchgate.net

The effectiveness of TOP as a phosphorus source is dependent on reaction conditions such as temperature. At temperatures below 250°C, trialkylphosphines primarily act as surfactants. researchgate.net However, at higher temperatures (typically 250–500°C), the P-C bond in TOP can cleave, releasing phosphorus to react with metal precursors. tandfonline.comresearchgate.net This process allows for the conversion of various metals and metal salts into their corresponding phosphides. acs.orgtandfonline.com The ratio of TOP to the metal precursor is a critical parameter that can influence the kinetics of the reaction and the final product. For instance, in the synthesis of amorphous nickel phosphide nanoparticles, low TOP/Ni(acac)₂ ratios favored the formation of metallic nickel, while high ratios resulted in uniform amorphous nickel phosphide. chemicalbook.com

| Nanomaterial | Metal Precursor | Role of Tri-n-octylphosphine (TOP) | Reaction Temperature (°C) | Resulting Nanostructure |

| Indium Phosphide (InP) | Indium Salts | Phosphorus Source, Capping Agent | 250–500 | Nanoparticles (<50 nm) tandfonline.com |

| Cadmium Sulfide (CdS) | Cadmium Acetate | Solvent, Stabilizer | 260 | Nanorods chemicalbook.com |

| Nickel Phosphide | Nickel Acetylacetonate (Ni(acac)₂) | Phosphorus Source | 215 | Amorphous Nanoparticles chemicalbook.com |

| Cadmium Selenide (CdSe) | Cadmium Oxide (CdO) | Solvent for Selenium Precursor | High Temperature | Nanocrystals canada.ca |

This compound in the Formation of Metal Phosphide Nanocrystals

The conversion of metals into metal phosphide nanocrystals using tri-n-octylphosphine (TOP) is a robust and general strategy. acs.orgacs.org This approach is advantageous because it can be applied to a wide range of transition-metal and post-transition-metal precursors, including bulk powders, foils, thin films, and pre-formed metal nanoparticles, at relatively low temperatures (below 370°C). acs.orgresearchgate.net

The reaction mechanism typically involves the thermal decomposition of a metal-phosphine complex that forms in situ. acs.orgnih.gov A metal precursor, such as a metal acetylacetonate salt, is injected into a hot solvent containing TOP. acs.org At elevated temperatures, the metal precursors react with TOP, leading to the cleavage of the carbon-phosphorus bond and the formation of metal phosphide nanocrystals. researchgate.net The surface metal atoms of the nanoparticles can catalyze this bond-breaking process. researchgate.net

This synthetic strategy allows for the creation of metal phosphides that were not previously accessible as unsupported nanocrystals, including those containing 4d and 5d transition metals. researchgate.netacs.org Furthermore, by using pre-formed metal nanoparticles as reactive templates, unique nanostructures can be fabricated. For example, the reaction of nickel (Ni) nanocrystals with TOP can produce hollow, single-crystal nickel phosphide (Ni₂P) nanospheres through a Kirkendall-type mechanism, which relies on the different diffusion rates of the chemical species involved. acs.org

The stoichiometry and phase of the resulting metal phosphide can be controlled by adjusting reaction parameters like temperature, heating time, and the amount of TOP, which dictates the quantity of available phosphorus. researchgate.netnih.gov Researchers have successfully synthesized a variety of metal phosphide nanorods and other structures using this method. nih.gov

| Metal Precursor | Metal Phosphide Formed | Reaction Conditions | Resulting Nanostructure |

| Nickel (Ni) Nanocrystals | Ni₂P | Reaction with TOP in octyl ether at 300°C | Hollow Nanospheres acs.org |

| Mn₂(CO)₁₀ | MnP | Thermal decomposition of Mn-TOP complex | Nanorods (e.g., 8 nm x 16 nm) nih.gov |

| Cobalt Acetylacetonate | Co₂P | Reaction with TOP in octyl ether/hexadecylamine at 300°C | Nanorods (2.5 nm x 20 nm) nih.gov |

| **Nickel Acetylacetonate (Ni(acac)₂) ** | Ni₂P | Thermal decomposition of Ni-TOP complex | Nanorods (4 nm x 8 nm) nih.gov |

| Fe-TOP Complex | FeP | Aging at 360°C in TOPO | Nanorods (12 nm x 500 nm) nih.gov |

Coordination Chemistry and Ligand Functionalization

Octylphosphine as a Ligand in Transition Metal Complexation

Ligand Characteristics and Coordination Modes

Phosphine (B1218219) ligands, including this compound, exhibit a trigonal pyramidal geometry at the phosphorus atom wikipedia.org. The C-P-C bond angles in organophosphines are typically around 98.6°, indicating that phosphorus predominantly utilizes its 3p orbitals for bonding with minimal sp hybridization wikipedia.org. The lone pair of electrons on the phosphorus atom, which is essential for its ligating ability, primarily possesses s-character wikipedia.org.

Phosphines act as both σ-donors and π-acceptors in their interactions with transition metals wikipedia.orglibretexts.org. Their σ-donating capacity arises from the donation of the phosphorus lone pair to vacant metal orbitals, while their π-acidity is attributed to the overlap of the P-C σ* anti-bonding orbitals with filled metal d-orbitals, facilitating π-backbonding wikipedia.orglibretexts.org. The electronic and steric properties of phosphine ligands can be precisely controlled by strategically modifying the organic substituents attached to the phosphorus atom wikipedia.orglibretexts.org.

In terms of coordination modes, phosphines typically bind to metal centers through the phosphorus atom, often acting as monodentate ligands mdpi.commdpi.com. The number of phosphine ligands that can coordinate to a metal center is influenced by the steric bulk of their R substituents libretexts.org. For example, very bulky ligands such as tricyclohexylphosphine (B42057) (PCy3) or triisopropylphosphine (B1582976) (P(i-Pr)3) may permit only up to two ligands to bind, whereas less sterically demanding phosphines like trimethylphosphine (B1194731) (PMe3) can accommodate five or six libretexts.org. As a primary phosphine (RPH2), this compound possesses two hydrogen atoms directly bonded to the phosphorus, which may influence its coordination behavior and potential reactivity pathways compared to tertiary phosphines (R3P) wikipedia.org.

Influence on Metal Complex Stability and Reactivity

Sterically demanding phosphine ligands are particularly important in catalysis as they can create empty coordination sites on the metal center, a key strategy for fine-tuning catalytic activity libretexts.org. The ability to precisely modulate both the steric and electronic effects renders phosphine ligands highly versatile in organometallic catalysis libretexts.org. Beyond their role as ligands, phosphines are also recognized as nucleophilic catalysts in various organic reactions wikipedia.orgacs.org. For instance, trithis compound (B1581425) (TOP), a related tertiary phosphine, is utilized as a capping ligand in the synthesis of quantum dots and as a reagent in nanoparticle synthesis, highlighting its role in stabilizing metal-containing nanostructures fishersci.nowikipedia.orgwikipedia.org. Its oxidized form, trithis compound oxide (TOPO), also serves as a stabilizing and extraction agent for metals, owing to its high lipophilicity and polarity, which facilitates binding to metal ions wikipedia.org.

Principles of Ligand Design in Organophosphorus Chemistry

Ligand design in organophosphorus chemistry is a crucial area for the development of effective catalysts and advanced materials. A fundamental principle involves the precise control over the steric and electronic properties of phosphine ligands through the deliberate selection and modification of organic substituents on the phosphorus atom wikipedia.orglibretexts.org. This inherent tunability allows chemists to optimize the ligand environment around a metal center for specific catalytic transformations or to achieve desired material characteristics libretexts.org.

The synthesis of chiral phosphine ligands represents a significant area within organophosphorus ligand design, especially for their applications in asymmetric catalysis, such as asymmetric hydrogenation and hydroformylation researchgate.net. The design and synthesis of novel phosphorus-containing ligands, including multidentate phosphines, are also vital for advancing coordination chemistry cardiff.ac.uk. These multidentate ligands can chelate to a metal center through multiple phosphorus atoms or a combination of phosphorus and other donor atoms, leading to more stable and selective metal complexes cardiff.ac.uk. The coordination preferences of these ligands, including various chelation modes (e.g., C,P or O,P chelation), are extensively investigated to understand and predict their behavior in complexation mdpi.com.

Tautomerism and Coordination Behavior of Related Phosphinous Acid Derivatives

Phosphinous acid derivatives, particularly secondary phosphine oxides (R2P(O)H), exhibit a prototropic tautomeric equilibrium between a tetracoordinated pentavalent phosphine oxide form and a trivalent phosphinous acid (R2P-OH) form mdpi.comtaylorandfrancis.comresearchgate.net. This tautomerism is critical for their reactivity and coordination behavior. Although the pentavalent phosphine oxide form often predominates, especially when electron-donating substituents are present, the trivalent phosphinous acid tautomer is generally the form that coordinates with transition metal complexes mdpi.comtaylorandfrancis.comresearchgate.net. This is because the P(III) form possesses a lone pair of electrons on the phosphorus atom, enabling it to act as a σ-donor ligand mdpi.comtaylorandfrancis.com.

The equilibrium between these tautomers is influenced by the nature of the substituents on the phosphorus atom. Electron-withdrawing groups tend to stabilize the phosphinous acid tautomer, while electron-donating groups favor the phosphine oxide form mdpi.comresearchgate.net. The relative permittivity of the solvent medium also plays a role in influencing this equilibrium mdpi.com. Notably, metal coordination itself can shift the tautomeric equilibrium towards the phosphinous acid form, allowing the ligand to behave like a typical trivalent phosphine researchgate.net. This "switchable" coordination behavior has led to the application of these ligands in various homogeneously catalyzed reactions, including enantioselective transformations researchgate.net.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article along with their corresponding PubChem CIDs.

Catalysis and Reaction Mechanisms

Homogeneous Catalysis Mediated by Octylphosphine Ligands

Phosphine (B1218219) ligands are a cornerstone of homogeneous catalysis, particularly in reactions involving transition metals like palladium, rhodium, and nickel. They play a crucial role in stabilizing the metal center and modulating its reactivity and selectivity. sigmaaldrich.comprochemonline.com The effectiveness of a phosphine ligand is largely determined by its electronic and steric properties. tcichemicals.com

Trialkylphosphines, such as trithis compound (B1581425), are characterized by their high electron density, which increases the reactivity of the metal center towards processes like oxidative addition. tcichemicals.com Their significant steric bulk, or cone angle, is instrumental in promoting the reductive elimination step, which is often the product-forming step in a catalytic cycle. tcichemicals.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. The choice of ligand is critical to the success of these reactions, especially when using challenging substrates like aryl chlorides. nih.gov Bulky and electron-rich phosphine ligands have been shown to dramatically improve the efficiency and scope of these transformations. nih.govrsc.org

While trithis compound is not commonly employed as a simple, soluble ligand in well-defined homogeneous cross-coupling catalyst systems in the same way as specialized dialkylbiaryl phosphines are, it plays a crucial role as a high-boiling solvent and reagent for the in situ generation of catalytically active species. For instance, in Suzuki-Miyaura coupling reactions, palladium complexes can be thermolyzed in trithis compound to generate palladium phosphide (B1233454) (PdP₂) nanoparticles. rsc.org These nanoparticles then act as the catalyst for the coupling of various aryl halides. Although the catalysis occurs on the nanoparticle surface, the process can exhibit characteristics of both homogeneous and heterogeneous pathways, as active palladium species may leach from the nanoparticles into the solution. rsc.orgrsc.org

Homogeneous hydrogenation, the addition of hydrogen across a double or triple bond, is a fundamental industrial and laboratory reaction. tcichemicals.com Catalysts for these processes, such as Wilkinson's catalyst, often feature phosphine ligands. tcichemicals.com The ligands stabilize the metal center and influence the catalyst's activity and selectivity.

Specific examples of well-defined, soluble trithis compound-metal complexes for homogeneous hydrogenation are not extensively documented in the literature. However, the principles of ligand design are applicable. Phosphine ligands are known to modify the selectivity of metal catalysts. For example, triphenylphosphine (B44618) has been used to modify heterogeneous Pd/TiO₂ catalysts for the selective hydrogenation of acetylene. rsc.orgresearchgate.net The phosphine ligand is thought to sterically hinder ethylene (B1197577) from accessing the metal sites, thereby preventing its over-hydrogenation to ethane (B1197151) and significantly improving selectivity. rsc.orgresearchgate.net A similar steric role can be inferred for trithis compound if used to modify a catalytic metal surface. Furthermore, phosphines are integral to transfer hydrogenation reactions, which use hydrogen donors other than H₂ gas. nih.gov

Heterogeneous Catalysis with this compound-Modified Nanocatalysts

The most prominent catalytic role of trithis compound is in the synthesis of metal and metal phosphide nanocatalysts. Its high boiling point makes it an ideal solvent for high-temperature nanoparticle synthesis, while its phosphorus atom can act as a phosphorus source. The octyl chains serve as capping agents, controlling particle growth and preventing aggregation.

A key example is the synthesis of palladium phosphide (PdP₂) nanocatalysts. By heating palladium(II) complexes in trithis compound, crystalline PdP₂ nanoparticles with distinct morphologies, such as nanopeanuts or nanoribbons, can be formed. rsc.org These nanomaterials have demonstrated high efficiency as recyclable heterogeneous catalysts for Suzuki-Miyaura cross-coupling reactions. The performance of these nanocatalysts is summarized in the table below.

| Catalyst Precursor | Resulting Nanocatalyst | Morphology | Reaction | Recyclability (Cycles) | Reference |

|---|---|---|---|---|---|

| [Pd(PhSCH₂CH₂SAr)Cl₂] | PdP₂ | Nanopeanuts (~30 nm) | Suzuki-Miyaura Coupling | Up to 6 | rsc.org |

| [Pd(PhSCH₂CH₂SeAr)Cl₂] | PdP₂ | Nanopeanuts (~35 nm) | Suzuki-Miyaura Coupling | Up to 6 | rsc.org |

| [Pd(PhSCH₂CH₂TeAr)Cl₂] | PdP₂ | Nanoribbons | Suzuki-Miyaura Coupling | Up to 6 | rsc.org |

Mechanistic Investigations of this compound-Assisted Catalytic Cycles

The mechanism by which trithis compound assists in catalysis is often linked to the formation of the active catalyst itself. In the case of palladium phosphide nanocatalysts, the thermolysis of a palladium precursor in TOP leads to the formation of the crystalline PdP₂ phase, which serves as the heterogeneous catalyst. rsc.org

The subsequent cross-coupling reaction is believed to proceed through a mechanism involving both heterogeneous and homogeneous pathways. rsc.org The catalytic cycle is thought to occur on the surface of the nanoparticles. However, it is also plausible that active, ligand-protected Pd(0) species leach from the nanoparticle surface into the reaction medium to participate in a homogeneous catalytic cycle before re-depositing onto the surface. rsc.org

In a hypothetical homogeneous cycle, a bulky trialkylphosphine ligand like TOP would facilitate the key steps:

Oxidative Addition : The electron-donating nature of the phosphine makes the Pd(0) center more nucleophilic, promoting its oxidative addition to the aryl halide. tcichemicals.com

Transmetalation : The arylboronic acid (in Suzuki coupling) transfers its organic group to the palladium center.

Reductive Elimination : The steric bulk of the three octyl chains forces the two organic groups on the palladium center into close proximity, facilitating the C-C bond-forming reductive elimination step and regenerating the active Pd(0) catalyst. tcichemicals.com

Studies on sterically similar phosphine-palladium complexes show that the ligand's conformation and steric demand can change significantly depending on the coordination number and oxidation state of the metal center (e.g., Pd(0) vs. Pd(II)), which has profound implications for the energy profile of the catalytic cycle. nsf.gov

Ligand Effects on Catalyst Selectivity and Durability

The properties of trithis compound as a ligand or surface modifier directly influence the performance of a catalyst.

Selectivity : The large steric footprint of trithis compound can impart selectivity by controlling substrate access to the catalytic center. On a nanoparticle surface, TOP molecules can block smaller, less reactive sites, or prevent the binding of products or intermediates in orientations that lead to undesirable side reactions. rsc.orgresearchgate.net For instance, in selective hydrogenations, a bulky phosphine can prevent the over-reduction of an alkene product by sterically hindering its re-adsorption onto the catalyst surface. rsc.orgresearchgate.net

Durability : Trithis compound contributes to catalyst durability in several ways. In nanoparticle synthesis, it acts as a capping agent, preventing the aggregation and deactivation of the nanoparticles. rsc.org The formation of robust metal phosphide phases, which are often more stable than their pure metal counterparts, leads to catalysts that can be recycled multiple times with minimal loss of activity. rsc.org The strong P-metal bond ensures that the ligand remains coordinated to the metal surface under reaction conditions, preserving the catalyst's structure and activity over extended periods.

Advanced Materials Science Applications

Octylphosphine in Colloidal Nanocrystal Synthesis

This compound, particularly tri-n-octylphosphine (TOP), is a versatile reagent in the colloidal synthesis of a variety of semiconductor nanocrystals, including quantum dots. Its multifaceted role is critical in achieving monodisperse nanocrystals with tailored properties.

In the synthesis of quantum dots such as cadmium selenide (B1212193) (CdSe), mercury telluride (HgTe), and indium phosphide (B1233454) (InP), this compound acts as a solvent and a reagent that influences the growth and morphology of the nanocrystals. For instance, in the synthesis of CdSe nanocrystals, tri-n-octylphosphine is used as a solvent and to prepare a trithis compound (B1581425) selenide (TOPSe) precursor. nih.govnih.gov The molar ratio of cadmium to selenium precursors has been shown to be a critical parameter in controlling the growth kinetics of CdSe nanocrystals. nih.govingentaconnect.com A higher cadmium-to-selenium ratio can suppress the rapid initial growth phase, leading to higher quality nanocrystals with a more reproducible synthesis on a large scale. nih.govingentaconnect.com

Similarly, in the synthesis of HgTe quantum dots, trithis compound is employed to complex with tellurium, forming a trithis compound telluride (TOPTe) precursor, which is then reacted with a mercury source. researchgate.netmdpi.com This method allows for the preparation of HgTe colloidal quantum dots with tunable absorption and photoluminescence in the near and mid-infrared regions. researchgate.net For InP quantum dots, while various phosphorus precursors are used, the synthesis often takes place in the presence of coordinating solvents like trithis compound oxide, and sometimes trithis compound itself is involved in the precursor chemistry or as a solvent. researchgate.netnih.govethz.ch The reactivity of the phosphine (B1218219) precursor is a key factor in controlling the size of the resulting InP nanocrystals. nih.govethz.ch

This compound and its oxide derivative, trithis compound oxide (TOPO), are widely utilized as capping agents or ligands in nanocrystal synthesis. acs.orgkocw.net These molecules adsorb to the surface of the growing nanocrystals, preventing their aggregation and controlling their growth rate. The long alkyl chains of this compound provide steric hindrance, ensuring the colloidal stability of the nanocrystals in nonpolar solvents.

As a surface passivant, this compound can help to eliminate surface defects, which act as trap states for charge carriers. By coordinating to the surface atoms of the quantum dots, it can improve their photoluminescence quantum yield. The quality of the surface passivation has a direct impact on the optical properties of the nanocrystals. For example, the photoluminescence efficiency of CdSe nanocrystals is sensitive to the dispersion environment, with changes in the ligand shell affecting the surface states. nih.gov

The presence of this compound during synthesis plays a crucial role in achieving high crystallinity and a narrow size distribution of the nanocrystals. By controlling the nucleation and growth kinetics, it facilitates the formation of monodisperse nanocrystals. A slow growth rate, which can be modulated by the concentration and reactivity of the this compound-based precursors, is often associated with higher quality nanocrystals with better photoluminescence efficiency. nih.gov The use of a three-component solvent system of hexadecylamine-trithis compound oxide-trithis compound has been shown to provide excellent control over the growth dynamics of CdSe nanocrystals, leading to a narrow particle size distribution. kocw.net

| Nanocrystal | Role of this compound/Derivative | Key Findings |

| CdSe | Solvent, precursor (TOPSe), capping agent. | Molar ratio of Cd:Se precursors, controlled by TOPSe concentration, dictates growth kinetics and final nanocrystal quality. nih.govingentaconnect.com |

| HgTe | Precursor (TOPTe), solvent. | Enables synthesis of HgTe quantum dots with tunable mid-IR emission. researchgate.netmdpi.com |

| InP | Solvent, component in precursor systems. | Reactivity of the phosphine precursor is a critical parameter for controlling the final size of the InP quantum dots. nih.govethz.ch |

Research into Phosphine-Based Phosphorescent Materials

Phosphine derivatives are integral to the development of advanced phosphorescent materials, particularly for applications in organic light-emitting diodes (OLEDs). Phosphine oxides, for instance, are used as host materials in phosphorescent OLEDs due to their strong electron-withdrawing properties, which can lead to high external quantum efficiencies. rsc.org These materials can be functionalized with various groups to fine-tune their electronic properties and performance in red, green, and blue phosphorescent devices. rsc.org

Phosphine sulfide-based bipolar host materials have also been synthesized and shown to have high triplet energies, making them suitable for blue phosphorescent OLEDs. nih.gov The incorporation of phosphine sulfide (B99878) units can lead to materials with excellent thermal stability and high luminance and efficiency in devices. nih.gov

Furthermore, phosphine ligands are used in the synthesis of phosphorescent transition metal complexes, such as those of platinum(II). uef.firsc.org The nature of the phosphine ligand can significantly influence the photophysical properties of the complex, including its emission color and quantum yield. For example, in cyclometalated platinum(II) complexes, the phosphine ligand can affect the character of the emissive state, which is often a mixture of metal-to-ligand charge transfer and intraligand π-π* transitions. uef.fi Research in this area continues to explore how the structure of phosphine ligands can be modified to create new and more efficient phosphorescent materials.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Octylphosphine Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation and purity assessment of this compound compounds, offering detailed information about the chemical environment of phosphorus and hydrogen atoms.

Phosphorus-31 (³¹P) NMR spectroscopy is particularly effective for analyzing this compound compounds due to the high sensitivity and wide chemical shift range of the phosphorus nucleus. It is extensively used for impurity profiling in commercially obtained tri-n-octylphosphine oxide (TOPO), a common solvent in colloidal nanocrystal synthesis fishersci.seereztech.comchemspider.com. Different batches of TOPO can exhibit significant variability in their phosphorus-containing impurities, which can profoundly influence the outcome of nanocrystal syntheses fishersci.seereztech.com.

For instance, studies have identified numerous impurity peaks in TOPO, with di-n-octylphosphinic acid (DOPA) being a notable beneficial impurity for the reproducible growth of high-quality CdSe quantum wires fishersci.seereztech.comwikipedia.org. The chemical shift of pure DOPA is observed at 58.6 ppm (in d₆-acetone), but it can shift to 47.0 ppm when present in TOPO mixtures, indicating concentration-dependent interactions like hydrogen bonding fishersci.se. Tri-n-octylphosphine (TOP) itself typically shows a ³¹P NMR resonance around -32 to -34 ppm, while its oxidized form, TOPO, appears around 44.5-46.5 ppm fishersci.sesigmaaldrich.comwikipedia.org.

³¹P NMR is also crucial for characterizing ligands coordinated to nanocrystal surfaces. For example, in ZrO₂ nanocrystal dispersions, multiple phosphorus-containing species, including di-n-octylphosphinate (δ = 57 ppm) and P,P'-(di-n-octyl)pyrophosphonate (δ = 20 ppm), have been identified as surface-bound ligands, contrasting the classical assumption of uniform TOPO capping nih.govataman-kimya.com. The presence of surface-bound TOPO and TOP molecules on quantum dots has also been observed, with their signals being more pronounced at higher surfactant concentrations sigmaaldrich.comwikipedia.org. The chemical shifts are typically referenced to an external 85% phosphoric acid standard (δ = 0 ppm) fishersci.sesigmaaldrich.comperflavory.com.

Table 1: Representative ³¹P NMR Chemical Shifts of this compound Compounds and Related Species

| Compound/Species | Chemical Shift (δ, ppm) | Solvent/Context | Reference |

| Tri-n-octylphosphine (TOP) | -32 to -34 | General, or in nanocrystal capping | wikipedia.org |

| Tri-n-octylphosphine oxide (TOPO) | 44.5-46.5 | Commercial batches, solvent for nanocrystal synthesis | fishersci.se |

| Di-n-octylphosphinic acid (DOPA) | 58.6 | Pure form (in d₆-acetone) | fishersci.se |

| DOPA (in TOPO mixture) | 47.0 | Impurity in TOPO, concentration-dependent shift | fishersci.se |

| Di-n-octylphosphinate (surface-bound) | 57 | Coordinated to ZrO₂ nanocrystals | nih.gov |

| P,P'-(di-n-octyl)pyrophosphonate | 20 | Coordinated to ZrO₂ nanocrystals | nih.gov |

| Surface-bound TOPO | ~71.3 | On CdSe-ZnS quantum dots (in toluene-d₈) | wikipedia.org |

| Surface-bound TOP | ~51.2 | On CdSe-ZnS quantum dots (in toluene-d₈) | wikipedia.org |

| Phosphine (B1218219) oxidation product | ~47.3, ~55.3 | During autoxidation of tricyclohexylphosphine (B42057) (analogous to this compound) | nih.gov |

Proton (¹H) NMR spectroscopy provides vital information for the structural confirmation of this compound and its derivatives, as well as for analyzing their interactions with nanocrystal surfaces. The broad resonances observed in ¹H NMR spectra can be consistent with fluxional, oligomeric structures, especially for complexes involving this compound derivatives fishersci.se.

For instance, ¹H NMR spectra are used to confirm the presence of alkyl chains in tri-n-octylphosphine and tri-n-octylphosphine oxide, with characteristic signals corresponding to the methylene (B1212753) and methyl protons ilo.orgfishersci.ca. In the context of nanocrystal synthesis, ¹H NMR, often combined with techniques like Diffusion Ordered Spectroscopy (DOSY) NMR, can distinguish between free ligands in solution and those coordinated to the nanocrystal surfaces sigmaaldrich.com. This is crucial for understanding the composition of the organic capping layer on colloidal quantum dots sigmaaldrich.com. For example, studies on CdSe-ZnS quantum dots have shown that while large excesses of TOP and TOPO are used during growth, the purified quantum dots' organic shell is primarily dominated by alkyl phosphonic acids, with smaller fractions of surface-coordinated or hydrogen-bonded TOP/TOPO sigmaaldrich.com. The residual proton signals from the solvent are typically used as referencing standards for ¹H NMR spectra sigmaaldrich.comperflavory.com.

Table 2: General ¹H NMR Chemical Shift Ranges for Alkylphosphines

| Proton Type | Chemical Shift (δ, ppm) | Typical Multiplicity |

| -CH₂-P | 1.5-2.0 | Multiplet |

| -CH₂- | 1.2-1.5 | Broad Multiplet |

| -CH₃ | 0.8-1.0 | Triplet |

X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS) for Nanocrystal Analysis

X-ray Diffraction (XRD) is a primary technique for determining the crystallographic structure, phase purity, and average crystallite size of nanomaterials synthesized using this compound compounds. For example, CdSe nanocrystals grown in the presence of TOPO often exhibit a wurtzite (hexagonal) crystal structure, confirmed by their XRD patterns. Similarly, ZrO₂ nanocrystals synthesized in TOPO show reflections consistent with a cubic crystal structure. XRD can also reveal the face-centered cubic (fcc) lattice of nickel crystallites formed in the presence of tri-n-octylphosphine.

However, XRD has limitations in characterizing amorphous phases or short-range order. X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), complements XRD by providing insights into the local atomic and chemical structure, coordination environment, and oxidation states, even in amorphous materials. For instance, in the synthesis of nickel phosphide (B1233454) nanoparticles using tri-n-octylphosphine (TOP) as a phosphorus source, XAS has been crucial in revealing significant phosphorus concentration in amorphous samples, which XRD alone might miss. This combined approach is essential for obtaining a complete structural picture, especially when reactive reagents like TOP are involved in synthesis.

Table 3: Nanocrystal Crystal Structures Determined by XRD in this compound-Mediated Syntheses

| Nanocrystal Material | This compound Compound Used | Crystal Structure (XRD) | Reference |

| CdSe | TOPO, TOP | Wurtzite (hexagonal) | |

| ZrO₂ | TOPO | Cubic | |

| Ni | Tri-n-octylphosphine | Face-centered cubic (fcc) | |

| Ge | Tri-n-octylphosphine (TOP) | Crystalline | |

| ZnO | TOPO | Wurtzite (hexagonal) |

Advanced Electron Microscopy (TEM, HRTEM) for Morphological Studies

HRTEM offers atomic-scale resolution, allowing for the visualization of lattice fringes, crystal defects (like stacking faults or twinning planes), and even the thickness of the organic ligand shell capping the nanocrystals. For instance, HRTEM images of InAs nanocrystals capped with tri-n-octylphosphine (TOP) have shown a dark halo around the nanocrystals, consistent with the expected thickness of the TOP surfactant molecules decorating the surface. Similarly, the high crystallinity of ZrO₂ nanocrystals synthesized in TOPO is corroborated by HRTEM, which clearly shows (111) lattice fringes.

Table 4: Nanocrystal Morphologies and Sizes Observed via TEM/HRTEM in this compound-Mediated Syntheses

| Nanocrystal Material | This compound Compound Used | Morphology (TEM/HRTEM) | Size/Details | Reference |

| CdSe | TOPO, TOP, DOPA, DOPO | Quantum Dots (QDs), Quantum Rods (QRs), Quantum Wires (QWs) | QDs: 5.2 nm; QRs/QWs: variable lengths/diameters | fishersci.se |

| ZrO₂ | TOPO | Nanocrystals | Core diameter: 3.5 ± 0.4 nm | |

| InAs | Tri-n-octylphosphine (TOP) | Nanocrystal Quantum Dots (NCQDs) | Ligand halo: ~1-1.5 nm thick | |

| Ge | Tri-n-octylphosphine (TOP) | Nanocrystals | Average diameters: 3-11 nm | |

| CuₓS | TOPO | Irregular nanoparticles, nanoprisms | Nanoparticles (<10 nm), Nanoprisms (50-100 nm) | |

| ZnO | TOPO | Nano-leaf like, nanorod | 1-80 nm |

Complementary Spectroscopic Techniques in this compound Investigations

Beyond NMR, XRD, and electron microscopy, several other spectroscopic techniques provide complementary information crucial for a comprehensive understanding of this compound compounds and their role in materials science:

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups and confirm the presence of organic ligands, including alkyl chains and P=O stretching vibrations characteristic of phosphine oxides, on the surface of nanocrystals sigmaaldrich.comwikipedia.org. It helps in understanding the chemical passivation of nanocrystals by this compound-based ligands.

X-ray Photoelectron Spectroscopy (XPS): XPS provides surface-sensitive elemental composition and chemical state information. It can reveal the extent of oxidation of this compound on nanocrystal surfaces and confirm the chemical bonds present.

Inductively Coupled Plasma (ICP): ICP techniques are used for bulk elemental analysis, which can quantify the concentration of phosphorus or other elements originating from this compound compounds within a sample.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the optical properties of nanocrystals, such as absorption features, and can be used to estimate particle size based on effective mass approximation.

Mass Spectrometry (e.g., MALDI, ESI-TOF): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry can identify and characterize the molecular species of ligands and impurities present in this compound samples or on nanocrystal surfaces sigmaaldrich.com.

Electron Energy Loss Spectroscopy (EELS): EELS, often performed in conjunction with TEM, provides elemental composition analysis with high spatial resolution, confirming the presence of elements like oxygen in nanocrystalline samples.

These complementary techniques collectively offer a robust framework for the comprehensive spectroscopic characterization and structural elucidation of this compound and its critical role in advanced materials synthesis.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Applications in Octylphosphine Systems

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method widely employed in physics, chemistry, and materials science to investigate the electronic structure and properties of many-body systems, including molecules and condensed phases. wikipedia.orggithub.io In the context of organophosphorus compounds like this compound, DFT provides a robust framework for understanding their fundamental characteristics and interactions. researchgate.net

Calculation of Ligand Binding Energies and Surface Interactions

DFT calculations are instrumental in elucidating the intricate interactions between ligands and material surfaces, a critical aspect in the synthesis and application of nanoparticles. For systems involving this compound and its derivatives, DFT is used to calculate ligand binding energies and analyze surface interactions. For instance, in studies concerning nanocrystalline growth, DFT has been applied to model the binding of organic ligands, including phosphine (B1218219) oxide (OPH), to various crystal facets of materials like CdSe. These calculations help determine preferred binding sites, geometries, and the energetics of these interactions. acs.orgresearchgate.net Such simulations can reveal how ligands bind favorably to surfaces and the associated reaction energies, offering insights into the stability and morphology of synthesized nanomaterials. phenikaa-uni.edu.vn Molecular dynamics simulations, often coupled with DFT, further extend this understanding by investigating the dynamic behavior of amphiphilic ligands like tri-n-octylphosphine oxide (TOPO) at interfaces, revealing how their orientation can significantly influence complexation reactivity. nih.gov

Modeling of Electronic Structure and Reactivity Descriptors

A key application of DFT in this compound systems involves the modeling of their electronic structure and the derivation of various reactivity descriptors. DFT is a primary tool for probing the electronic properties of molecules. wikipedia.orggithub.io From the optimized molecular structures, conceptual DFT allows for the calculation of critical parameters such as highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap (E), global softness (S), global hardness (η), and electronegativity (χ). ekb.egirjweb.comnih.govrsc.orgekb.eg These descriptors provide valuable insights into a compound's chemical reactivity, kinetic stability, and its propensity for charge transfer. A smaller energy gap, for example, typically indicates higher chemical reactivity and lower stability, while a larger gap suggests greater stability. ekb.egirjweb.com While specific numerical values for this compound's electronic descriptors are not universally tabulated, the methodology is widely applied to organophosphorus compounds to predict and understand their chemical behavior. sciety.orgcdnsciencepub.comnih.govresearchgate.netmdpi.com

Simulation of Ligand Behavior on Nanocrystal Surfaces

This compound and its derivatives, particularly trithis compound (B1581425) oxide (TOPO), are extensively utilized as capping ligands in the synthesis of quantum dots and other nanoparticles. wikipedia.orgfishersci.nowikipedia.org Computational simulations, including DFT and molecular dynamics, play a crucial role in understanding how these ligands behave on nanocrystal surfaces and influence their growth and properties. These simulations can explore the self-assembly of ligand-covered nanorods at fluid interfaces, demonstrating how ligand orientation impacts their arrangement. mdpi.com Furthermore, DFT calculations have confirmed that nanocrystal surfaces exhibit a heterogeneous distribution of binding sites, leading to a wide range of adsorption energies for various ligands. This understanding is vital for tailoring ligand design to control nanocrystal morphology and stability. acs.org

Ab Initio and Molecular Dynamics Simulations of this compound Complexes

Beyond DFT, ab initio and molecular dynamics (MD) simulations offer complementary insights into the behavior of this compound and its complexes. Ab initio methods, derived from first principles, aim for high predictive accuracy by rigorously accounting for electron correlation effects. researchgate.net These methods, sometimes combined with MD, are employed to study complex chemical reactions and molecular dissociation processes, such as those involving organophosphorus additives in tribological systems. mdpi.com

Molecular dynamics simulations are particularly useful for investigating the dynamic properties and structural evolution of systems over time. For phosphonium (B103445) ions, which are structurally related to phosphines, MD simulations have been used to explore their liquid-phase structure and dynamics. researchgate.net Classical MD simulations have also been applied to tri-octylphosphonium triflate, providing a molecular-level understanding of how alkyl groups influence the properties of phosphonium-based ionic liquids. mpg.de The combination of DFT and MD simulations allows researchers to examine complex systems, such as the interaction of ionic liquids with other molecules, and to explain experimental observations by providing detailed information on interactions, coordination numbers, and radial distribution functions. dtic.mil

Interplay Between Computational and Experimental Studies in Organophosphorus Research

The synergy between computational and experimental approaches is paramount in advancing organophosphorus research. Computational studies, encompassing DFT and MD, offer a predictive framework that can guide and prioritize experimental investigations, leading to a more efficient understanding of the mechanisms governing the behavior of organophosphorus compounds. sciety.orgcdnsciencepub.comnih.govresearchgate.net

For instance, computational results from DFT simulations have been shown to corroborate experimental findings, such as the stabilization energies of metal-thiolate complexes crucial for quantum dot synthesis. psu.edu The validation of theoretical models is often achieved by comparing computationally predicted spectroscopic data (e.g., UV-Vis or FTIR spectra) and geometric parameters with experimental measurements, demonstrating a strong consistency between the two methodologies. ekb.egnih.govresearchgate.net Molecular dynamics simulations have also successfully reproduced experimentally observed phenomena, such as the self-assembly of quantum dots at interfaces. mdpi.com

The ability of atomistic modeling, which includes both quantum electronic structure calculations (like DFT) and classical/ab initio molecular dynamics simulations, to quantitatively predict structural, mechanical, thermophysical, and dynamical properties makes it an invaluable tool. This predictive power aids significantly in interpreting experimental results and in the strategic planning of new experiments, fostering an iterative process of discovery and validation in organophosphorus chemistry. barc.gov.in A notable example includes studies on tri-n-octylphosphine oxide (TOPO), where molecular dynamics simulations, coupled with surface-sensitive experimental techniques, provided novel insights into the orientation and reactivity of TOPO molecules at interfaces. nih.gov

Advanced Analytical Methodologies in Octylphosphine Research

Chromatographic and Spectrophotometric Approaches for Purity and Composition Assessment

Chromatographic Approaches: Gas Chromatography (GC) stands out as a primary method for assessing the purity and composition of octylphosphine. Commercial specifications for tri-n-octylphosphine often indicate purity levels determined by GC, with typical purities reported as greater than 85.0%. tcichemicals.comtcichemicals.comtcichemicals.com This suggests that GC is a reliable and established technique for separating this compound from impurities and quantifying its concentration within a sample. The technique leverages the volatility and thermal stability of this compound to achieve separation based on differential partitioning between a stationary phase and a mobile gas phase. Detection methods commonly coupled with GC, such as Flame Ionization Detection (FID) or Mass Spectrometry (MS), would enable the identification and quantification of this compound and any co-eluting impurities, providing a detailed profile of the compound's composition.

Spectrophotometric Approaches: Direct spectrophotometric approaches for the purity and composition assessment of this compound itself are not widely detailed in the available literature. Spectrophotometric methods, such as UV-Vis spectroscopy, typically rely on the absorption or emission of light by specific chromophores within a molecule. While organophosphorus compounds can exhibit UV activity, the specific application of spectrophotometry for the direct quantification or purity assessment of this compound, independent of its derivatives or complexes, is not a commonly reported analytical methodology. In contrast, its oxidized form, tri-n-octylphosphine oxide (TOPO), is extensively utilized in spectrophotometric determinations as an extractant for various metal ions, forming colored complexes that can then be quantified. iaea.orgchemimpex.comiaea.orgacs.orgresearchgate.netnih.govniscpr.res.innih.govresearchgate.nettifr.res.inosti.gov However, these applications pertain to the use of TOPO as a reagent, not the direct spectrophotometric analysis of this compound.

Techniques for Quantitative Determination of this compound and its Chemical Species

The quantitative determination of this compound is primarily achieved through chromatographic techniques, particularly Gas Chromatography (GC), as indicated by its use in purity assessments. tcichemicals.comtcichemicals.comtcichemicals.com The ability to determine purity by GC inherently implies its capability for quantitative analysis, where the area under the chromatographic peak corresponding to this compound is correlated with its concentration using calibration standards.

While this compound is known to react with oxygen to form trithis compound (B1581425) oxide (TOPO) wikipedia.org, and with elemental selenium to form trithis compound selenide (B1212193) (TOPSe) wikipedia.org, specific analytical techniques for the quantitative determination of these "chemical species" derived from this compound within a sample of this compound itself are not explicitly detailed as routine analytical methods for this compound. Instead, the formation of these derivatives is often a synthetic step or a consideration for handling due to this compound's air sensitivity. wikipedia.orgtcichemicals.comfishersci.no For instance, the 31P NMR spectrum has been used to identify the presence of TOPO in a resin, indicating its utility for phosphorus-containing compounds. cuny.edu However, this is an analysis of TOPO, not a method for quantifying this compound and its species simultaneously within a complex this compound sample.

Emerging Research Directions and Future Outlook

Sustainable Synthetic Strategies in Organophosphine Chemistry

The synthesis of organophosphine compounds is undergoing a transformation towards more sustainable and environmentally friendly methodologies. Traditional routes often involve harsh conditions or generate significant waste. Current research aims to mitigate these challenges through several innovative approaches:

Visible-Light-Induced Synthesis: Visible-light-induced organic reactions are gaining traction due to their mild reaction conditions, operational simplicity, and good functional group compatibility, aligning with green and sustainable chemistry principles. This method is being explored for the synthesis of organophosphine compounds through the formation of carbon-phosphorus (C–P) bonds, utilizing both homogeneous and heterogeneous photocatalytic systems. While homogeneous systems offer high efficiency, heterogeneous catalysts are particularly attractive for their recyclability, contributing to a more sustainable catalytic system. chim.it

Electrochemical Synthesis: Electrochemical methods represent a promising green, precise, and low-cost approach for preparing various organophosphorus compounds. beilstein-journals.org This technique utilizes electricity instead of external oxidants or reductants, controlling reaction selectivity by adjusting voltage or current. beilstein-journals.org

Water-Soluble Phosphines: The development of water-soluble phosphines as ligands in palladium catalysis for organic synthesis offers significant advantages in terms of efficiency and sustainability. ascensusspecialties.com These phosphines contain hydrophilic groups, enabling reactions to be conducted in aqueous media, thereby reducing the reliance on organic solvents and promoting more environmentally friendly processes. ascensusspecialties.com

Alternative Precursors and Solvents: Research is also focused on finding greener alternatives to common phosphine-based reagents. For instance, di-n-octylphosphine oxide (DOPO) has been developed as an air-stable and less toxic alternative to traditional tri-alkylphosphines like tri-n-octylphosphine (TOP) for the synthesis of metal telluride nanocrystals. rsc.orgrsc.org This "green" method utilizes DOPO to disperse tellurium and form reactive tellurium-DOPO precursors, facilitating the large-scale synthesis of high-quality metal telluride nanocrystals. rsc.orgrsc.org Additionally, the use of phosphine (B1218219) (PH3) as a P1 source with titanium catalysts is being investigated for sustainable phosphine synthesis, offering a potentially safer route for manipulating this phosphorus feedstock. digitellinc.com

Exploration of Novel Octylphosphine Derivatives for Enhanced Performance

The modification of this compound structures and the development of new derivatives are key to unlocking enhanced performance across various applications, particularly in catalysis and materials science.

Trithis compound (B1581425) Oxide (TOPO) and its Impurities: Trithis compound oxide (TOPO) is widely utilized as a solvent and capping ligand in the synthesis of colloidal nanocrystals, including quantum dots (QDs). nih.govfishersci.pt Its unique properties allow it to act as an extracting agent for metal ions and a crucial component in controlling the size and shape of nanoparticles. ontosight.ai Interestingly, impurities present in commercial TOPO batches, such as di-n-octylphosphinic acid (DOPA) and mono-n-octylphosphinic acid (MOPA), have been identified as significantly influencing nanocrystal growth, sometimes beneficially. nih.govnih.gov This highlights the potential for designing specific phosphinic acid derivatives to tailor nanocrystal properties.

Functionalized this compound Ligands: this compound derivatives serve as valuable ligands in coordination chemistry, contributing to the development of advanced materials and catalysts. chemimpex.com The exploration of novel functionalized this compound ligands aims to improve catalytic activity, selectivity, and stability in various chemical transformations. For example, tri-n-octylphosphine (TOP) itself is used as a high boiling solvent, a passivating ligand, and a reagent for forming trithis compound chalcogenides in quantum dot manufacturing. syensqo.comfishersci.nofishersci.se Its derivative, tri-octylphosphine telluride (TOPTe), is a common precursor for the synthesis of mercury telluride (HgTe) colloidal quantum dots. mdpi.com

Predictive Ligand Design for Tailored Catalytic and Material Properties

The rational design of phosphine ligands with specific catalytic and material properties is being revolutionized by computational chemistry and machine learning.

Density Functional Theory (DFT) Calculations: Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method that provides detailed insights into reaction mechanisms, activation energies, and the electronic properties of catalysts at the atomic and molecular levels. catalysis.blogmdpi.com This understanding is crucial for designing more efficient and selective catalysts. DFT studies are extensively used to investigate the behavior of electrons in catalytic systems, aiding in the modification of materials to enhance their performance. catalysis.blogrsc.org

Machine Learning in Ligand Discovery: The integration of machine learning (ML) with DFT calculations is accelerating the discovery and design of novel phosphine ligands. catalysis.blogrsc.org Data-driven approaches, powered by machine learning, are used to explore vast ligand spaces and identify "active ligand spaces" (ALS) that correlate with high catalytic activity in reactions such as cross-coupling. rsc.orgnih.gov This allows for the pre-screening of available ligands and the quantitative assessment of metal-ligand interactions. rsc.orgnih.gov Computational studies, including DFT, have provided profound insights into the reaction mechanisms and the origins of enantioselectivity in Ni-catalyzed cross-coupling reactions involving phosphine ligands, guiding the design of chiral ligands for asymmetric synthesis. chemrxiv.org

Interdisciplinary Applications of this compound in Advanced Scientific and Engineering Fields

The versatility of this compound and its derivatives extends their utility into diverse and rapidly advancing scientific and engineering domains.

Nanotechnology: this compound compounds are indispensable in the synthesis of various nanomaterials, particularly quantum dots (QDs). Tri-n-octylphosphine (TOP) and trithis compound oxide (TOPO) serve as crucial solvents, capping ligands, and precursors in the hot-injection synthesis method, enabling precise control over the size, shape, and optical properties of QDs. nih.govfishersci.ptontosight.aisyensqo.comfishersci.nofishersci.senih.govrsc.orgwiley-vch.denih.govnih.govresearchgate.net These QDs find applications in optoelectronics, including light-emitting diodes and solar cells. ontosight.aisyensqo.comnih.govresearchgate.net

Biomedical Applications: In the biomedical field, TOPO has been explored for its potential in drug delivery systems, where it can enhance the solubility and stability of chemotherapeutic agents like topotecan. ontosight.ai Quantum dots synthesized with the aid of this compound derivatives are being investigated for biomedical imaging and cancer treatment, offering unique fluorescent properties. ontosight.ainih.govnih.govucl.ac.ukmdpi.comresearchgate.net Water-soluble phosphines are also emerging as valuable reagents for the functionalization of biomolecules under mild conditions, minimizing side reactions and enhancing synthetic efficiency. ascensusspecialties.com

Energy Applications: this compound derivatives contribute to advancements in energy technologies. Phosphorus-doped graphene nanosheets, which can be synthesized using tri-n-octylphosphine, are being studied for applications in energy storage devices such as lithium-ion batteries, supercapacitors, and fuel cells, as well as in solar cells. encyclopedia.pub Furthermore, phosphine oxide extractants, such as CYTOP® products, are being utilized in sustainable biorefineries to efficiently separate small organic molecules from fermentation streams, supporting the production of biobased chemicals and promoting circular economy practices. ascensusspecialties.com

Advanced Materials: Beyond their role in nanocrystal synthesis, this compound derivatives serve as vital ligands in coordination chemistry, facilitating the development of a new generation of advanced materials with tailored properties for various industrial and research applications. chemimpex.com

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing high-purity Octylphosphine, and how can researchers validate its structural integrity?

- Methodological Answer : The synthesis of this compound derivatives (e.g., trithis compound, dithis compound) involves reacting alkyl bromides with red phosphorus and elemental sulfur under controlled conditions. Key validation steps include:

- NMR Spectroscopy : Use NMR to confirm chemical shifts. For example, trithis compound (2d) exhibits a δP of -31.4 ppm in toluene, aligning with literature values .

- Purity Assessment : Compare melting points and spectral data (e.g., IR, mass spectrometry) with established references. Ensure consistency in solvent choice (e.g., toluene vs. CDCl) to avoid shifts due to solvent effects .

- Reproducibility : Document reaction parameters (temperature, stoichiometry) and cross-validate with peer protocols to ensure consistency .

Q. How can researchers distinguish this compound from its oxidized or sulfidized derivatives (e.g., oxides, sulfides) during characterization?

- Methodological Answer :

- Spectral Differentiation : NMR is critical. For instance, this compound (2f) shows δP = -137.6 ppm (t, J = 190 Hz), whereas sulfidized derivatives (e.g., 4e) exhibit distinct shifts due to sulfur coordination. Oxidized forms (e.g., 3d–f) display upfield or downfield shifts depending on the substituents .

- Elemental Analysis : Confirm sulfur or oxygen content via combustion analysis or X-ray photoelectron spectroscopy (XPS) for oxidized/sulfidized analogs .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (Hazard Classifications: H314, H335) .

- Storage : Store under inert gas (argon/nitrogen) to prevent oxidation. Monitor for decomposition via periodic NMR checks .

Advanced Research Questions

Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound derivatives across studies?

- Methodological Answer :

- Solvent and Temperature Calibration : Ensure shifts are reported with solvent/temperature metadata. For example, δP = -31.4 ppm in toluene vs. -31.8 ppm in CDCl for trithis compound .

- Cross-Laboratory Validation : Replicate spectral analyses using identical instrumentation (e.g., 400 MHz NMR) and reference standards. Publish raw data and instrument settings to enhance reproducibility .

Q. What experimental design strategies optimize the extraction efficiency of metal ions using this compound-based ligands?

- Methodological Answer :

- Phase Ratio Optimization : For zinc extraction with trithis compound oxide (TOPO), phase ratios (organic/aqueous) of 1:1 and 0.1 M cyclohexane solutions maximize efficiency. Adjust acid concentration (e.g., HCl) to modulate selectivity .

- Kinetic Studies : Monitor extraction time (e.g., 10 minutes for zinc) and quantify metal ion partitioning via ICP-MS or atomic absorption spectroscopy .

Q. How can computational modeling complement experimental data in predicting this compound reactivity?

- Methodological Answer :

- DFT Calculations : Use density functional theory (e.g., B3LYP/6-311+G(d,p)) to predict reaction pathways (e.g., P-S bond formation in sulfidized derivatives). Validate with experimental kinetic data .

- Molecular Dynamics : Simulate solvent effects on phosphine stability and ligand coordination behavior .

Q. What statistical frameworks are suitable for analyzing contradictory data in this compound toxicity studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity in experimental conditions (e.g., cell lines, exposure durations) .

- Sensitivity Analysis : Identify outliers via Grubbs’ test or leverage bootstrap resampling to assess robustness of LD values .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.